Quantitative Chromatographic Distinction: Relative Retention Time (RRT) and Resolution from Doxofylline API
While a direct published RRT for Doxofylline Impurity 1 is not universally standardized, validated stability-indicating RP-HPLC methods for doxofylline demonstrate that its process-related impurities, including this compound, are well-resolved from the main doxofylline peak and from other degradation products. The method achieves baseline separation under gradient conditions, ensuring that the impurity can be accurately quantified without interference [1]. This contrasts with a generic reference material that may co-elute or have an unknown retention time, rendering it unsuitable for specific impurity tracking.
| Evidence Dimension | Method Validation: Limit of Quantification (LOQ) for Impurities |
|---|---|
| Target Compound Data | 0.19 - 0.36 μg/mL (as part of the impurity mixture) |
| Comparator Or Baseline | Doxofylline API LOQ: ~0.19 μg/mL (inferred from range) |
| Quantified Difference | LOQ for impurities is in the same low μg/mL range as the API, enabling trace-level detection. |
| Conditions | RP-HPLC on Lichrocart C18 column (250 × 4.6 mm, 5 μm), mobile phase 10 mM ammonium acetate:acetonitrile (gradient), flow 1.0 mL/min, 30°C, detection at 274 nm [1]. |
Why This Matters
The ability to reliably detect and quantify Doxofylline Impurity 1 at concentrations well below the ICH identification threshold (typically 0.1% or 1 mg/day) is essential for demonstrating control over the manufacturing process and ensuring patient safety.
- [1] Rao, R. N., et al. Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, 1H and 13C NMR spectroscopic characterization of degradation products and process related impurities. Journal of Pharmaceutical and Biomedical Analysis, 2013, 78-79, 92-99. View Source
